5-[2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one
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Overview
Description
5-[2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one is a complex organic compound with significant applications in the pharmaceutical industry. It is known for its role as an intermediate in the synthesis of various drugs, particularly antiplatelet agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through multiple synthetic routes, including the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a boronic acid derivative with a halogenated precursor under palladium-catalyzed conditions. The reaction conditions typically require a base, such as sodium carbonate, and a solvent like toluene or water.
Industrial Production Methods
In an industrial setting, the compound is produced using large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow chemistry techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: : Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
The compound has diverse applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis.
Biology: : Studied for its potential biological activity.
Medicine: : Serves as an intermediate in the synthesis of pharmaceuticals, particularly antiplatelet agents.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors in the body, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Prasugrel: : A well-known antiplatelet agent.
Clopidogrel: : Another antiplatelet drug with a similar structure.
Uniqueness
5-[2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one is unique due to its specific structural features and its role as an intermediate in drug synthesis. Its ability to undergo various chemical reactions makes it versatile and valuable in pharmaceutical research and development.
Properties
IUPAC Name |
5-[2-cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2S/c19-14-5-3-11(4-6-14)17(18(22)12-1-2-12)20-8-7-15-13(10-20)9-16(21)23-15/h3-6,9,12,15,17H,1-2,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCHRAOWOKMDHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=C(C=C2)F)N3CCC4C(=CC(=O)S4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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